

The Genesis and Evolution of Amidino Urea Compounds: A Technical Guide

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Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

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Introduction

Amidino urea compounds, characterized by a core structure containing both a guanidinyll and a urea moiety, have a rich and evolving history in the landscape of chemistry and pharmacology. From early investigations into guanidine derivatives to their modern application as potent enzyme inhibitors, this class of molecules has demonstrated significant versatility. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to amidino urea compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

Historical Perspective: From Urea and Biguanides to Guanylurea

The story of amidino ureas is intrinsically linked to the foundational discoveries in organic chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the starting point of modern organic chemistry, demonstrating that organic compounds could be synthesized from inorganic precursors[1]. This pivotal moment set the stage for the exploration of urea derivatives and related nitrogen-containing compounds.

A significant related class of compounds, the biguanides, were first synthesized in the late 19th century. Bernhard Rathke reported the first synthesis of biguanide in 1879[2]. The exploration

of biguanides and their derivatives in the early 20th century, particularly from extracts of *Galega officinalis* (French lilac), revealed their glucose-lowering properties and laid the groundwork for the development of important antidiabetic drugs like metformin[2][3].

While the exact date of the first synthesis of the simplest amidino urea, guanylurea (also known as dicyandiamidine or N-amidinourea), is not definitively documented in a single seminal publication, its preparation and investigation appear to have gained traction in the early 20th century. Early methods for the synthesis of guanylurea often involved the hydrolysis of dicyandiamide, a compound that itself was the subject of significant industrial and chemical research in the early 1900s[4][5]. Patents from the 1930s and 1940s detail industrial processes for the preparation of guanylurea, indicating its established synthesis and emerging applications by that time[6][7].

Synthesis of Amidino Urea Compounds

The synthesis of amidino urea compounds has evolved from early hydrolytic methods to more sophisticated and targeted approaches, particularly in the context of drug discovery.

Early Synthesis of Guanylurea

One of the earliest and most common methods for the industrial production of guanylurea involves the acid hydrolysis of dicyandiamide.

Experimental Protocol: Hydrolysis of Dicyandiamide to Guanylurea Sulfate (Based on early 20th-century industrial processes)[6]

Materials:

- Dicyandiamide
- Sulfuric Acid (50% aqueous solution)
- Water
- Lime (Calcium Hydroxide)

Procedure:

- A mixture of dicyandiamide and water is prepared.
- 50% sulfuric acid is gradually added to the mixture. The rate of addition is controlled to manage the exothermic reaction, often regulated by the degree of boiling.
- The reaction mixture, now containing guanylurea sulfate, is cooled to below 50°C.
- Lime is then added to the cooled mixture to precipitate calcium sulfate. The temperature is maintained between 20 and 50°C during this step.
- The completion of the precipitation is monitored by testing a filtered sample of the slurry for the absence of sulfate ions using a calcium chloride solution.
- The entire batch is then filtered to remove the calcium sulfate precipitate.
- The filter cake is washed with water.
- The filtrate, an aqueous solution of guanylurea, can be used for further applications or crystallized to isolate the pure compound.

Modern Synthetic Approaches for Substituted Amidinoureas

The development of amidino urea compounds as therapeutic agents has necessitated the development of more versatile synthetic routes that allow for the introduction of various substituents. A common modern approach involves the reaction of a substituted guanidine with an isocyanate.

Experimental Protocol: General Synthesis of N-substituted Amidinoureas[8]

Materials:

- Alkyl or Aryl Guanidine Sulfate
- 10% Sodium Hydroxide or Potassium Hydroxide solution
- Acetone or Tetrahydrofuran (THF)

- Substituted Isocyanate

Procedure:

- The starting guanidine sulfate is dissolved in a mixture of aqueous base (e.g., 10% NaOH) and an organic solvent (e.g., acetone or THF).
- The desired isocyanate is added dropwise to the solution.
- The reaction mixture is heated to reflux and monitored for product formation using a suitable analytical technique such as UPLC.
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting residue is purified by an appropriate method, such as column chromatography, to yield the desired N-substituted amidinourea.

Modern Applications: Amidinoureas as Inhibitors of Mycobacterium tuberculosis Phosphopantetheinyl Transferase (PptT)

A significant recent advancement in the field of amidino urea compounds is their emergence as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, a class of amidinoureas has been identified as inhibitors of phosphopantetheinyl transferase (PptT), an essential enzyme for the survival and virulence of Mtb[2][8][9].

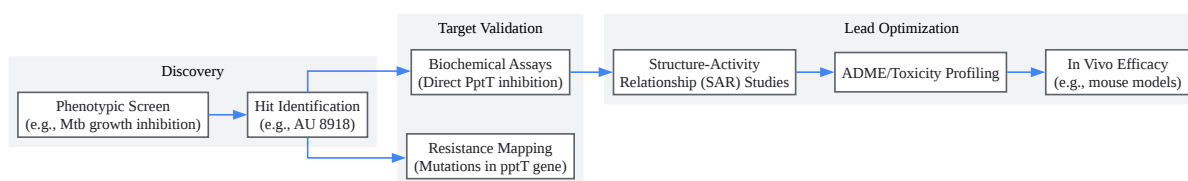
The PptT Signaling Pathway

PptT plays a crucial role in the biosynthesis of essential lipids and virulence factors in Mtb. It catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains of various synthases, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS)[10][11][12]. This post-translational modification is essential for the activation of these synthases, which are responsible for producing key components of the mycobacterial cell wall, such as mycolic acids, and virulence factors like mycobactin siderophores[2][11]. By inhibiting PptT, amidino

urea compounds effectively shut down these critical biosynthetic pathways, leading to bacterial cell death[9].

Experimental Workflow for Identifying and Characterizing PptT Inhibitors

The discovery and development of amidino urea inhibitors of PptT involve a multi-step process, from initial screening to detailed characterization.



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Workflow for the discovery and development of PptT inhibitors.

PptT Inhibition Assay

A key step in characterizing PptT inhibitors is to demonstrate their direct effect on the enzyme's activity. One common method is a colorimetric assay that measures the PptT-mediated activation of a reporter enzyme.

Experimental Protocol: In Vitro PptT Inhibition Assay using BpsA Reporter[3][6]

Materials:

- Purified PptT enzyme
- Purified apo-BpsA (indigoidine synthetase)
- Coenzyme A (CoA)

- ATP
- L-glutamine
- Magnesium Chloride (MgCl_2)
- Tris-HCl buffer (pH 8.0)
- Test compounds (e.g., amidinoureas) dissolved in DMSO
- 96-well microplate
- Plate reader

Procedure:

- A reaction mixture is prepared containing Tris-HCl buffer, MgCl_2 , ATP, L-glutamine, and CoA.
- The test compound at various concentrations (or DMSO as a control) is added to the wells of the microplate.
- A solution of PptT enzyme is added to the wells and incubated briefly to allow for inhibitor binding.
- The reaction is initiated by the addition of a solution of apo-BpsA.
- The plate is incubated at room temperature to allow for the PptT-mediated conversion of apo-BpsA to its active holo-form, which then synthesizes the blue pigment indigoidine.
- The absorbance at 590 nm is measured using a plate reader.
- The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to the control. IC_{50} values are then determined from the dose-response curves.

Quantitative Data

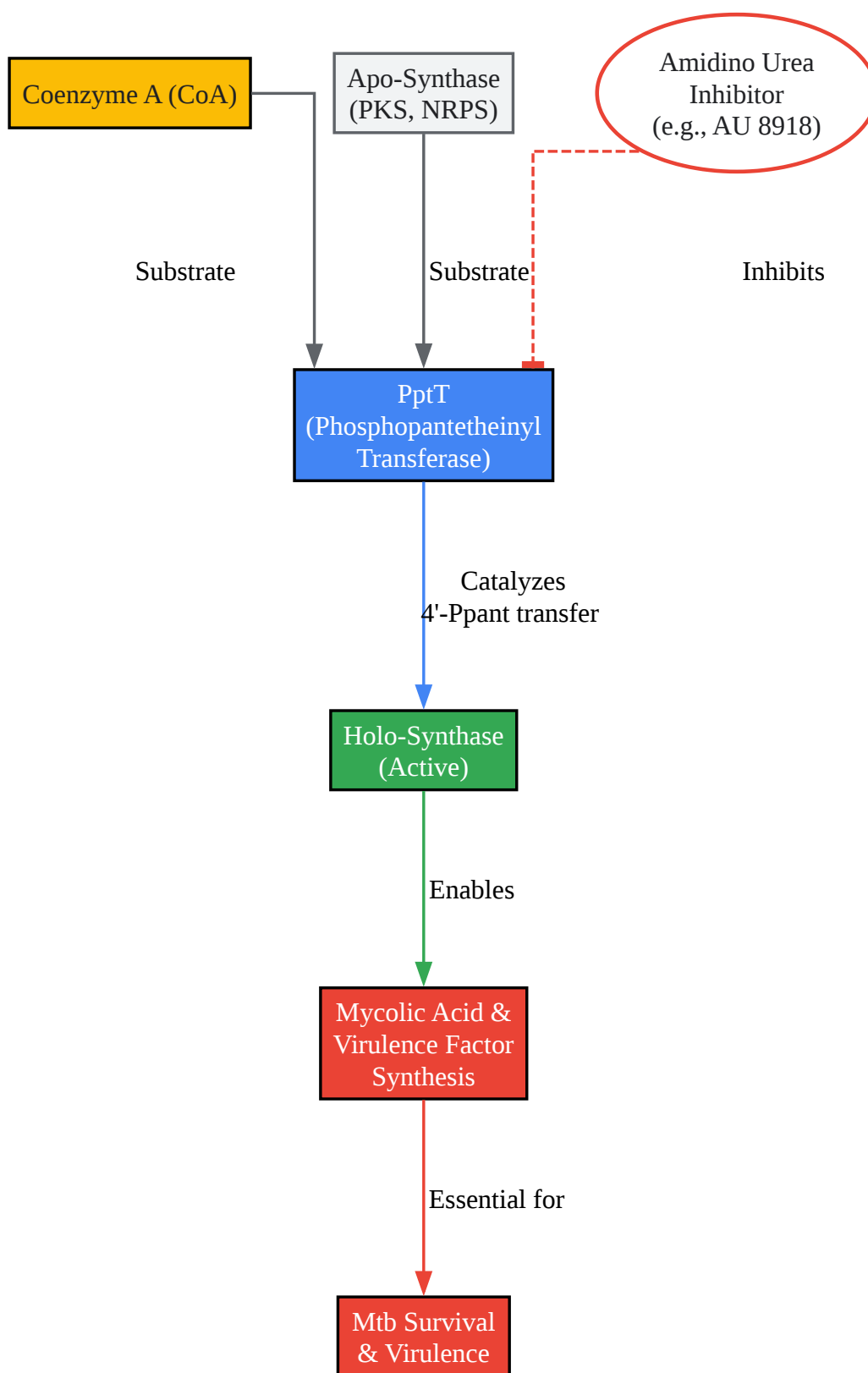
Quantitative data for early amidino urea compounds are scarce in the historical literature. However, modern research provides a wealth of data on the physicochemical and biological properties of these compounds.

Table 1: Physicochemical and Biological Properties of Selected Amidino Urea Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Application/ Target	IC ₅₀ /EC ₅₀	Reference(s)
Guanylurea	C ₂ H ₆ N ₄ O	102.10	Metformin Metabolite	-	[13]
AU 8918	C ₁₈ H ₂₂ N ₄ O	326.40	Mtb PptT Inhibitor	2.3 μM (Mtb growth)	[8]
Lidamidine	C ₁₁ H ₁₆ N ₄	204.27	Antidiarrheal	~125 μM (PptT inhibition)	[8]
Guanylurea Sulfate	C ₂ H ₈ N ₄ O ₅ S	200.17	Flame Retardant	-	[13]

Signaling Pathway Diagram

The inhibitory action of amidino urea compounds on Mycobacterium tuberculosis can be visualized through the PptT signaling pathway.



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Inhibition of the Mtb PptT pathway by amidino urea compounds.

Conclusion

The journey of amidino urea compounds from their early roots in classical organic synthesis to their current role as sophisticated enzyme inhibitors highlights a remarkable trajectory of scientific discovery and application. While the initial discovery of the amidino urea functional group is not marked by a single, celebrated event, its importance has grown steadily over the decades. The modern understanding of their mechanism of action, particularly as inhibitors of essential bacterial enzymes like PptT, has opened new avenues for the development of novel therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile class of compounds in drug development and beyond.

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